2,5-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide core substituted with methoxy groups and a pyridazinyl-piperidine moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonamide. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a base like pyridine.
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Introduction of the Pyridazinyl-Piperidine Moiety: : The next step involves the synthesis of the pyridazinyl-piperidine intermediate. This can be achieved through a series of reactions starting from pyridazine and piperidine. The pyridazine is first halogenated, followed by nucleophilic substitution with piperidine.
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Coupling Reaction: : The final step is the coupling of the pyridazinyl-piperidine intermediate with the benzenesulfonamide core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. Solvent selection, temperature control, and purification steps are critical to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,5-Dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The piperidine and pyridazine moieties may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: Lacks the pyridazinyl-piperidine moiety, making it less complex and potentially less biologically active.
N-(3-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide: Similar structure but without the methoxy groups, which may affect its reactivity and biological activity.
Uniqueness
The unique combination of the methoxy groups, sulfonamide core, and pyridazinyl-piperidine moiety in 2,5-dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2,5-Dimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, methoxy substituents, and piperidinyl and pyridazinyl moieties, which may interact with various biological targets.
The molecular formula of the compound is C23H26N4O4S with a molecular weight of 454.5 g/mol. Its structure is characterized by the following components:
Component | Details |
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CAS Number | 904830-31-5 |
Molecular Weight | 454.5 g/mol |
Functional Groups | Methoxy, Sulfonamide, Piperidine, Pyridazine |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the aromatic rings are capable of π-π stacking interactions. These interactions may inhibit enzymatic activities or modulate receptor functions, leading to various biological effects.
Biological Activity Overview
Research on the biological activity of this compound reveals several potential pharmacological effects, including:
- Antitumor Activity: Compounds with similar structures have shown significant antitumor effects against various cancer cell lines, including breast and lung cancer cells. The presence of the pyridazine ring is often linked to enhanced anticancer properties.
- Antibacterial and Antifungal Activity: Sulfonamides are known for their antibacterial properties. Studies have indicated that derivatives containing piperidine and pyridazine rings exhibit notable antibacterial and antifungal activities.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies: A study focused on pyridazine derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism involved induction of apoptosis through modulation of cell signaling pathways .
- Antimicrobial Activity: Research has shown that sulfonamide derivatives can inhibit bacterial growth effectively. For instance, compounds with piperidine structures were tested against various bacterial strains and demonstrated significant inhibitory effects .
- Structure-Activity Relationship (SAR): Investigations into SAR have indicated that modifications in the piperidine and pyridazine rings can enhance biological activity. For example, increasing the electron-donating capacity of substituents has been associated with improved enzyme inhibition rates .
Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antitumor | Significant cytotoxicity | |
Antibacterial | Inhibition of bacterial growth | |
Antifungal | Effective against fungal strains |
Structure-Activity Relationships
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-30-19-9-11-21(31-2)22(16-19)32(28,29)26-18-8-6-7-17(15-18)20-10-12-23(25-24-20)27-13-4-3-5-14-27/h6-12,15-16,26H,3-5,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHIBNDFJCXWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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